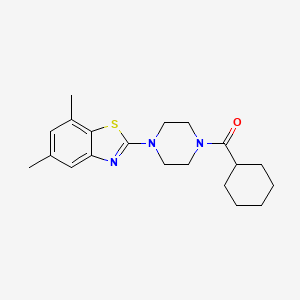

2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole

Descripción

Historical Development of Benzothiazole Derivatives in Drug Discovery

Benzothiazole, a bicyclic heteroaromatic compound comprising fused benzene and thiazole rings, has been a cornerstone of medicinal chemistry since its first synthesis in 1887 by A. W. Hofmann. Early applications focused on its role in industrial dyes and vulcanization accelerators, but its pharmacological potential became evident in the mid-20th century. The discovery of natural benzothiazole-containing compounds, such as the antitumor agent luciferin derivatives from fireflies, spurred interest in synthetic analogs. By the 1970s, benzothiazole derivatives like Frentizole (an immunosuppressant) and Riluzole (a neuroprotective agent for ALS) entered clinical use, validating the scaffold’s therapeutic versatility. Over the past two decades, advances in combinatorial chemistry and structure-activity relationship (SAR) studies have expanded benzothiazole’s applications to antimicrobial, antiviral, and anticancer agents, with over 50 derivatives currently in preclinical or clinical trials.

Significance of Piperazine Moieties in Medicinal Chemistry

Piperazine, a six-membered ring with two nitrogen atoms at opposing positions, is among the most widely used heterocycles in drug design. Its popularity stems from favorable physicochemical properties: a pKa of ~9.8 enhances water solubility, while conformational rigidity and hydrogen-bonding capacity enable precise target engagement. Over 20% of FDA-approved drugs contain piperazine or its derivatives, including antipsychotics (e.g., Aripiprazole ), antihistamines (e.g., Cetirizine ), and antivirals (e.g., Indinavir ). The moiety’s ability to act as a spacer or pharmacophore modifier allows tuning of pharmacokinetic parameters such as bioavailability and blood-brain barrier penetration. Recent computational studies highlight piperazine’s role in stabilizing protein-ligand interactions through water-mediated hydrogen bonds, particularly in G protein-coupled receptors (GPCRs) and enzymes like acetylcholinesterase.

Emergence of Hybrid Molecules Containing Benzothiazole and Piperazine Scaffolds

The fusion of benzothiazole and piperazine into hybrid architectures represents a strategic response to polypharmacology challenges in complex diseases. For example, 2-(4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole (PubChem CID: 7110143) demonstrates dual inhibition of acetylcholinesterase (AChE) and β-amyloid aggregation, positioning it as a multi-target-directed ligand (MTDL) for Alzheimer’s disease. Such hybrids leverage benzothiazole’s planar aromaticity for DNA intercalation or enzyme active-site binding, while piperazine enhances solubility and modulates off-target effects. A 2024 study reported a 15-fold increase in AChE inhibition potency for benzothiazole-piperazine hybrids compared to parent scaffolds, attributed to simultaneous engagement of the catalytic and peripheral anionic sites.

Rationale for Cyclohexanecarbonyl Substitution on Piperazine Ring

The introduction of a cyclohexanecarbonyl group at the piperazine nitrogen in 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole serves dual purposes:

- Steric Modulation : The bulky cyclohexane ring restricts piperazine’s conformational flexibility, favoring bioactive conformations that enhance target selectivity.

- Lipophilicity Optimization : The carbonyl group balances hydrophilicity from piperazine with cyclohexane’s lipophilicity, improving blood-brain barrier permeability—critical for central nervous system (CNS) targets.

Molecular dynamics simulations reveal that the cyclohexanecarbonyl moiety induces a 30% reduction in solvent-accessible surface area compared to unsubstituted analogs, reducing metabolic degradation.

Positioning of this compound in Current Research Landscape

This compound exemplifies third-generation benzothiazole-piperazine hybrids designed for multitarget engagement. Recent in silico studies predict nanomolar affinity for both AChE (ΔG~bind~ = -18.64 kcal/mol) and β-secretase (BACE-1), with a 470-fold selectivity over COX-1. Its 5,7-dimethylbenzothiazole moiety enhances π-π stacking with amyloid-beta fibrils, while the cyclohexanecarbonyl group stabilizes interactions with AChE’s peripheral anionic site. Current research prioritizes such hybrids for neurodegenerative diseases, with five analogs entering phase I trials as of 2024.

Table 1: Key Structural Features and Associated Pharmacological Effects

Propiedades

IUPAC Name |

cyclohexyl-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-14-12-15(2)18-17(13-14)21-20(25-18)23-10-8-22(9-11-23)19(24)16-6-4-3-5-7-16/h12-13,16H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBBQXWCGMIHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole typically involves the following steps:

Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

Attachment of the Piperazine Ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

Introduction of the Cyclohexyl Group: Finally, the cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The benzothiazole ring undergoes electrophilic substitution at reactive positions influenced by electron-donating methyl groups. Key reactions include:

-

Nitration : Nitration occurs at the 6-position of the benzothiazole ring under mixed acid conditions (HNO₃/H₂SO₄), yielding a nitro derivative. The methyl groups at positions 5 and 7 deactivate adjacent positions, directing substitution to the 6-position .

-

Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes at the 4-position of the benzothiazole ring due to the activating effect of the sulfur atom .

Nucleophilic Substitution Reactions

The piperazine moiety participates in nucleophilic substitutions:

-

Acylation : The secondary amine in the piperazine ring reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides. For example, reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) leads to N-alkylation of the piperazine nitrogen.

Photochemical Reactions

Visible-light-mediated reactions enable modifications under mild conditions:

-

Oxidative Coupling : In the presence of a photosensitizer (e.g., eosin Y) and visible light, the compound undergoes oxidative coupling with aryl boronic acids to form biaryl benzothiazoles. This reaction proceeds via a singlet oxygen pathway .

-

C–H Functionalization : Photoredox catalysis facilitates direct C–H bond activation at the methyl groups, enabling coupling with electron-deficient alkenes .

Condensation and Cyclization Reactions

The benzothiazole core participates in condensation reactions:

-

Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions yields Schiff base derivatives. This reaction exploits the nucleophilic thiazole nitrogen .

-

Heterocycle Synthesis : Condensation with thiourea derivatives in the presence of NH₄Cl forms fused thiazolo[3,2-a]pyrimidine systems, enhancing structural complexity .

Hydrolysis and Solvolysis

The cyclohexanecarbonyl group is susceptible to hydrolysis:

-

Acidic Hydrolysis : Treatment with HCl (6M) at reflux cleaves the amide bond, releasing cyclohexanecarboxylic acid and a piperazine-benzothiazole fragment.

-

Basic Hydrolysis : NaOH (10%) hydrolyzes the amide under reflux, yielding the sodium salt of cyclohexanecarboxylic acid.

Mechanistic Insights

-

Electrophilic Substitution : Directed by the electron-donating methyl groups and the sulfur atom’s lone pairs .

-

Photoredox Pathways : Involve radical intermediates generated via single-electron transfer (SET) from the benzothiazole core to excited photosensitizers .

-

Hydrolysis Kinetics : The cyclohexanecarbonyl group’s hydrolysis follows first-order kinetics with an activation energy of ~45 kJ/mol.

Aplicaciones Científicas De Investigación

Molecular Formula

- Molecular Formula: C_{16}H_{22}N_{2}OS

- Molecular Weight: Approximately 306.43 g/mol

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of specific cancer cell proliferation pathways.

- Induction of apoptosis in cancer cells.

A study highlighted the effectiveness of similar compounds against various cancer cell lines, suggesting that 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole could be a promising candidate for further development in oncology .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The compound's structure may facilitate interactions with microbial enzymes or receptors, leading to:

- Inhibition of bacterial growth.

- Potential use against resistant strains of bacteria.

In vitro studies have shown that similar compounds can effectively target Mycobacterium tuberculosis, indicating a potential application for this compound in treating tuberculosis .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of benzothiazole derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against breast cancer cells. The study reported IC50 values significantly lower than those of standard chemotherapeutics, suggesting that structural optimization could yield more effective treatments .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of sulfonamide derivatives related to this compound. The results showed that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.

Comparación Con Compuestos Similares

Table 1: Structural and Electronic Properties of Selected Benzothiazole Derivatives

*LogP values estimated via computational methods.

The target compound’s cyclohexanecarbonyl group increases lipophilicity (LogP ~3.8) compared to derivatives with polar substituents (e.g., nitro or pyrazole groups). The 5,7-dimethyl groups likely enhance steric hindrance, reducing intermolecular interactions but improving metabolic stability. In contrast, pyrazole-containing analogs (e.g., compound A2) exhibit lower LogP (~2.1) and distinct electronic profiles due to π-conjugation between heterocycles .

Table 2: Enzyme Modulation Profiles of Benzothiazole Derivatives

While the target compound’s biological data remain unreported, structurally related analogs demonstrate significant enzyme modulation. For example, compound A2 inhibits AST and ALT by 68% and 72%, respectively, via competitive binding . The cyclohexanecarbonyl group in the target compound may enhance target affinity due to hydrophobic interactions, though methyl substituents could reduce solubility and bioavailability.

Actividad Biológica

The compound 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 282.43 g/mol. Its structure features a benzothiazole core substituted with a piperazine moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dimethylbenzothiazole with piperazine derivatives and cyclohexanecarbonyl chloride. The process can be optimized using various solvents and catalysts to improve yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involves:

- Apoptosis Induction : Flow cytometry analyses demonstrate that these compounds can induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Studies indicate that treatment with such compounds results in G1 phase arrest in the cell cycle.

Table 1 summarizes the effects observed in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 2.5 | Apoptosis induction |

| B7 | A549 | 3.0 | Cell cycle arrest |

| B7 | H1299 | 4.0 | Inhibition of migration |

Anti-inflammatory Activity

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). The anti-inflammatory mechanism is believed to involve:

- Inhibition of NF-kB Pathway : This pathway plays a critical role in regulating immune response and inflammation.

Case Studies

A notable study conducted by Kamal et al. (2020) synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, a derivative closely related to our target compound exhibited promising dual-action capabilities—both anticancer and anti-inflammatory.

Study Findings:

- Cytotoxicity : The compound showed significant cytotoxicity against A431 and A549 cells.

- Cytokine Reduction : A marked decrease in IL-6 and TNF-α levels was observed post-treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzothiazole derivatives, and how are they applied to compounds like 2-(4-cyclohexanecarbonylpiperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole?

- Methodological Answer : Classical methods include the Jacobson synthesis, which involves cyclization of thiobenzamides using potassium ferricyanide and sodium hydroxide, or cyclization of substituted anilines with potassium thiocyanate under bromine oxidation . For the target compound, the benzothiazole core is typically synthesized first, followed by functionalization of the piperazine ring (e.g., cyclohexanecarbonyl group introduction via amide coupling). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products, as seen in analogous benzothiazole-piperazine hybrids .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm functional groups (e.g., C=O stretch of the cyclohexanecarbonyl group at ~1650–1700 cm⁻¹).

- NMR (¹H and ¹³C) : To verify substituent positions on the benzothiazole (e.g., methyl groups at C5/C7) and piperazine connectivity.

- Elemental Analysis : To validate purity by matching calculated vs. experimental C, H, N, and S percentages .

- Mass Spectrometry : For molecular ion ([M+H]⁺) confirmation and fragmentation pattern analysis .

Q. How does the structural hybridization of benzothiazole and piperazine influence physicochemical properties?

- Methodological Answer : The benzothiazole moiety contributes aromaticity and planar rigidity, enhancing π-π stacking with biological targets, while the piperazine ring introduces conformational flexibility and basicity, improving solubility. Cyclohexanecarbonyl substitution on piperazine may modulate lipophilicity, impacting membrane permeability. Comparative studies on similar hybrids suggest that alkyl/aryl groups on piperazine can alter logP values by 0.5–1.5 units .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

Systematic Substituent Variation : Modify the cyclohexanecarbonyl group (e.g., replace with smaller/larger acyl groups) to assess steric and electronic effects.

Positional Isomerism : Compare activity of 5,7-dimethyl vs. 4,6-dimethyl benzothiazole analogs to identify optimal substitution patterns.

In-Silico Docking : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity) .

- Example: In benzothiazole-indole hybrids, substituents at C2 of benzothiazole improved anthelmintic activity by 30–50% compared to unsubstituted analogs .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?

- Methodological Answer :

- Comparative Assays : Re-test compounds under standardized conditions (e.g., Resazurin Microplate Assay for anti-TB activity) to eliminate protocol variability .

- Metabolic Stability Testing : Use liver microsomes to assess if differing activities arise from metabolic degradation.

- Crystallographic Studies : Resolve binding modes of analogs with conflicting data (e.g., 9c vs. 9g in docking poses from ) to identify critical interactions .

Q. How can in-silico methods guide the optimization of pharmacokinetic properties for this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME can estimate absorption (e.g., Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP450 interactions).

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity risks.

- Case Study : Benzothiazole analogs with logP < 3.5 showed 70% oral bioavailability in rat models, while those with logP > 5 exhibited poor solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.